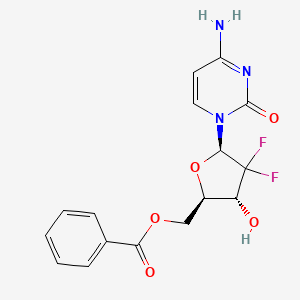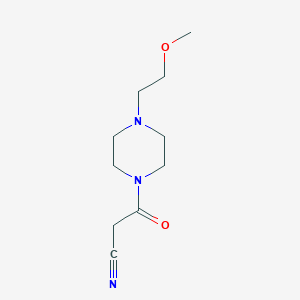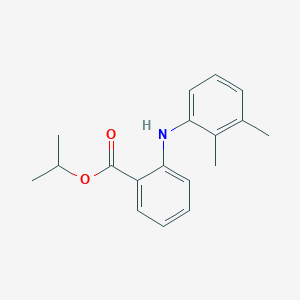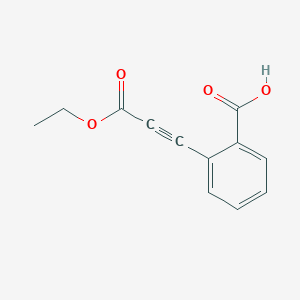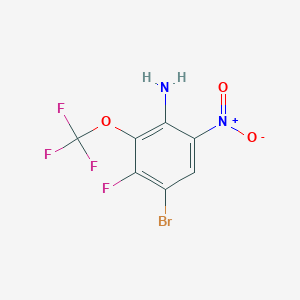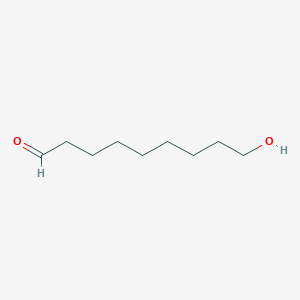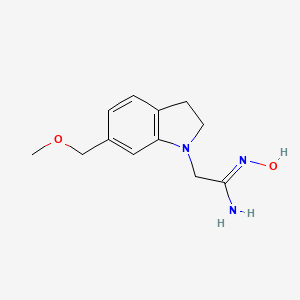
(Z)-N'-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of aniline derivatives with suitable electrophiles can lead to the formation of the indoline ring.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions. This step involves the reaction of the indoline derivative with methoxymethyl chloride in the presence of a base.
Formation of the Acetimidamide Moiety: The final step involves the introduction of the acetimidamide group. This can be achieved through the reaction of the intermediate compound with hydroxylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the imidamide moiety to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline ring or the methoxymethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2-one derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has shown potential as a neuroprotective agent. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and ischemic damage, making it a promising candidate for the treatment of neurodegenerative diseases .
Medicine
In the field of medicine, (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide is being investigated for its potential therapeutic applications. Its neuroprotective properties, along with its ability to modulate specific molecular targets, make it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets. In biological systems, it has been shown to modulate the activity of N-methyl-D-aspartic acid (NMDA) receptors, which play a crucial role in neuronal signaling and plasticity . By binding to these receptors, the compound can exert neuroprotective effects and reduce neuronal damage caused by oxidative stress and ischemia.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indoline-2-one Derivatives: These compounds share the indoline core structure and have been studied for their diverse biological activities.
Isatin Derivatives: Isatin derivatives are structurally similar and have shown potential in various therapeutic applications, including anticancer and antiviral activities.
Indole Derivatives: Indole derivatives are another class of compounds with a similar core structure and have been extensively studied for their pharmacological properties.
Uniqueness
(Z)-N’-hydroxy-2-(6-(methoxymethyl)indolin-1-yl)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl group and acetimidamide moiety provide additional sites for chemical modification, allowing for the development of novel derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N'-hydroxy-2-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C12H17N3O2/c1-17-8-9-2-3-10-4-5-15(11(10)6-9)7-12(13)14-16/h2-3,6,16H,4-5,7-8H2,1H3,(H2,13,14) |
InChI-Schlüssel |
FJWWTWNKJBOBPQ-UHFFFAOYSA-N |
Isomerische SMILES |
COCC1=CC2=C(CCN2C/C(=N/O)/N)C=C1 |
Kanonische SMILES |
COCC1=CC2=C(CCN2CC(=NO)N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)
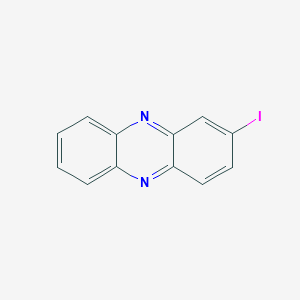

![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)

